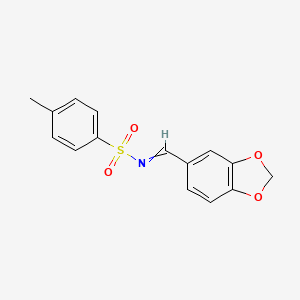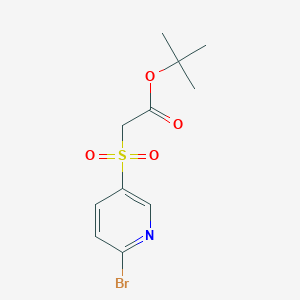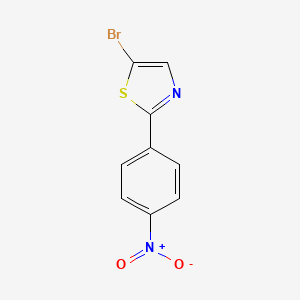
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is a compound that has garnered interest due to its structural similarity to capsaicin, a compound known for its biological activity. This compound features a 1,3-benzodioxole ring and a benzenesulfonamide group, making it distinct from capsaicin, which has a 2-methoxyphenol moiety and an aliphatic amide chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves converting the vanillyl system on the capsaicinoid structure to a benzodioxol group and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond is replaced by a sulfonamide bond using bioisosteric concepts . Specific reaction conditions and reagents used in the synthesis include:
Starting Materials: 1,3-benzodioxole and benzenesulfonamide.
Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a suitable catalyst.
Catalysts: Common catalysts include acids or bases that facilitate the formation of the sulfonamide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to capsaicin.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves its interaction with molecular targets similar to those of capsaicin. It is believed to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Capsaicin: Differs by having a 2-methoxyphenol moiety and an aliphatic amide chain.
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: Another analogue with slight structural variations.
Uniqueness
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is unique due to its combination of a 1,3-benzodioxole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties compared to its analogues .
Propriétés
Numéro CAS |
100200-71-3 |
|---|---|
Formule moléculaire |
C15H13NO4S |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13NO4S/c1-11-2-5-13(6-3-11)21(17,18)16-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3 |
Clé InChI |
FAAORLFQSDBSJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)



![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)




![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)


